molecular formula C20H13ClFN3OS B2724335 2-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide CAS No. 941878-17-7

2-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide

Cat. No. B2724335
CAS RN: 941878-17-7
M. Wt: 397.85
InChI Key: RVUCDMNGPOHVAX-UHFFFAOYSA-N
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Description

2-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a member of the benzamide family and is primarily used as a research tool to investigate the mechanism of action and biochemical and physiological effects of various substances.

Scientific Research Applications

Anticancer Activity

Research has shown that fluoro-substituted benzo[b]pyran compounds, which share structural similarities with the mentioned compound, demonstrate anticancer activity against human cancer cell lines, including lung, breast, and CNS cancers. These compounds, synthesized through reactions involving chloroacetic acid and aromatic aldehydes, exhibit anticancer activity at low concentrations compared to reference drugs like 5-fluorodeoxyuridine (Hammam et al., 2005).

Antimicrobial and Antituberculosis Activity

Substituted 2-aminobenzothiazoles derivatives have been synthesized and evaluated for their antimicrobial activity, including against Methicillin-resistant Staphylococcus aureus (MRSA), showcasing the potential of similar structures in combating antimicrobial resistance (Anuse et al., 2019). Another study on thiazole-aminopiperidine hybrid analogs demonstrated significant antituberculosis activity, indicating the broad spectrum of biological activities that compounds with similar moieties might possess (Jeankumar et al., 2013).

VEGFR-2 Inhibition for Cancer Treatment

Research into substituted 3-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamides identified potent and selective inhibitors of the vascular endothelial growth factor receptor-2 (VEGFR-2), crucial for cancer treatment. These compounds demonstrate significant kinase selectivity, favorable pharmacokinetics, and robust in vivo efficacy in tumor models, underlining the therapeutic potential of structurally related compounds (Borzilleri et al., 2006).

Fluorescent Probes for Metal Ions

Novel fluorescent probes based on benzothiazole derivatives have been synthesized for the detection of metal ions such as iron (III), showcasing the utility of such compounds in analytical chemistry for environmental monitoring and bioimaging applications (Wei, 2012).

properties

IUPAC Name

2-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClFN3OS/c21-15-8-2-1-7-14(15)19(26)25(12-13-6-3-4-11-23-13)20-24-18-16(22)9-5-10-17(18)27-20/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVUCDMNGPOHVAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=CC=C4S3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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